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molecular formula C12H16N2O3 B8410510 3,4-dihydro-4-isobutyl-7-nitro-2H-1,4-benzoxazine

3,4-dihydro-4-isobutyl-7-nitro-2H-1,4-benzoxazine

Cat. No. B8410510
M. Wt: 236.27 g/mol
InChI Key: KBSUTNWTXJCEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462038B1

Procedure details

This compound was prepared by General Method 3 (EXAMPLE 1) from 3,4-dihydro-7-nitro-2H-1,4-benzoxazine (EXAMPLE 1) (550 mg, 3.0 mmol), isobutyraldehyde (1.65 g, 22.8 mmol) and NaBH3CN (959 mg, 15 mmol) to afford 713 mg (99%) of 3,4-dihydro-4-isobutyl-7-nitro-2H-1,4-benzoxazine, an yellow solid. Data for 3,4-dihydro-4-isobutyl-7-nitro-2H-1,4-benzoxazine: Rf 0.75 (3:2 EtOAc:hexanes); 1H NMR (400 MHz, CDCl3) δ 7.78 (dd, 1H, J=9.0, 2.6), 7.66 (d, 1H, J=2.6), 6.55 (d, 1H, J=9.2), 4.21 (t, 2H, J=4.5), 3.52 (t, 2H, J=4.6), 3.16 (d, 2H, J=7.4), 3.12 (hept, 1H, J=6.9), 0.97 (d, 6H, J=6.7).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
959 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].[CH:14](=O)[CH:15]([CH3:17])[CH3:16].[BH3-]C#N.[Na+]>>[CH2:14]([N:8]1[C:7]2[CH:12]=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=2[O:11][CH2:10][CH2:9]1)[CH:15]([CH3:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NCCO2)C=C1
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
959 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1CCOC2=C1C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 713 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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